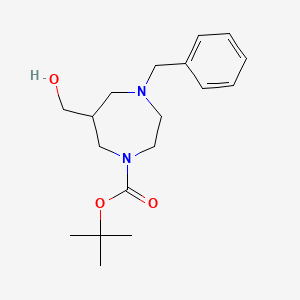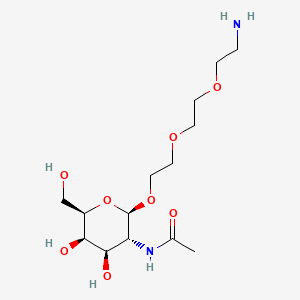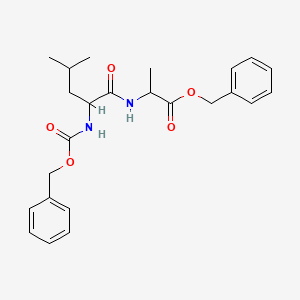![molecular formula C24H27FINO4 B13895628 tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)
tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of functional groups, including a benzyloxy group, a fluoro substituent, and an iodine atom. The spirocyclic framework is a key structural motif in medicinal chemistry, often associated with enhanced biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors One common approach is to construct the spirocyclic core through a series of cyclization reactions
Cyclization: The spirocyclic core can be formed via intramolecular cyclization reactions, often catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The fluoro and iodo substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The iodo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the iodo group can yield azide or thiol derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluoro and iodo substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 6-benzyloxy-4-fluoro-7-chloro-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate: Similar structure but with a chlorine substituent instead of iodine.
tert-Butyl 6-benzyloxy-4-fluoro-7-bromo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate: Similar structure but with a bromine substituent instead of iodine.
Uniqueness
The presence of the iodine substituent in tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate imparts unique reactivity and electronic properties compared to its chloro and bromo analogs. Iodine is a larger and more polarizable atom, which can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions. This can lead to differences in biological activity and selectivity, making the iodine-containing compound a valuable tool for research and development.
Propiedades
Fórmula molecular |
C24H27FINO4 |
|---|---|
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
tert-butyl 4-fluoro-7-iodo-6-phenylmethoxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H27FINO4/c1-23(2,3)31-22(28)27-11-9-24(10-12-27)15-30-21-19(24)17(25)13-18(20(21)26)29-14-16-7-5-4-6-8-16/h4-8,13H,9-12,14-15H2,1-3H3 |
Clave InChI |
GDPKVMFWNFGUAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)COC3=C(C(=CC(=C23)F)OCC4=CC=CC=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


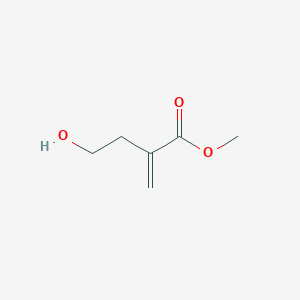
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B13895558.png)
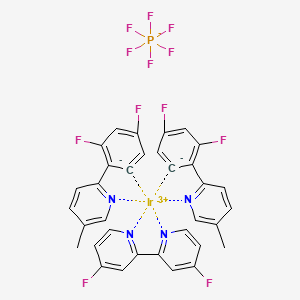




![1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B13895588.png)
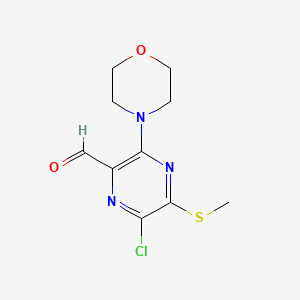
![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)
